molecular formula C40H36N2O5 B13511631 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid

Cat. No.: B13511631
M. Wt: 624.7 g/mol
InChI Key: JLBSKXBINNAYMK-LDLOPFEMSA-N
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Description

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid is a complex organic molecule with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triphenylmethyl (trityl) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid typically involves multiple steps, including the protection of amino groups and the coupling of amino acids. The process begins with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the triphenylmethyl (trityl) group to protect the carboxyl group. The final step involves the coupling of the protected amino acid with the desired butanoic acid derivative under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a solid support, allowing for easy purification and isolation of the product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to remove the protecting groups, yielding the free amino acid.

    Substitution: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during the coupling process, ensuring the correct sequence of amino acids in the final peptide. The fluorenylmethoxycarbonyl (Fmoc) group is removed under basic conditions, while the triphenylmethyl (trityl) group is cleaved under acidic conditions, revealing the free amino and carboxyl groups for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-({[(tert-Butoxycarbonyl)amino]-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(tert-butoxycarbonyl)carbamoyl]butanoic acid: Contains both Fmoc and Boc protecting groups.

Uniqueness

The uniqueness of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid lies in its dual protection strategy, which allows for selective deprotection and precise control over the synthesis of complex peptides. This makes it a valuable tool in the field of peptide chemistry and synthesis.

Properties

Molecular Formula

C40H36N2O5

Molecular Weight

624.7 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid

InChI

InChI=1S/C40H36N2O5/c1-39(37(44)45,42-38(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)26-25-36(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35H,25-27H2,1H3,(H,41,43)(H,42,46)(H,44,45)/t39-/m1/s1

InChI Key

JLBSKXBINNAYMK-LDLOPFEMSA-N

Isomeric SMILES

C[C@@](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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